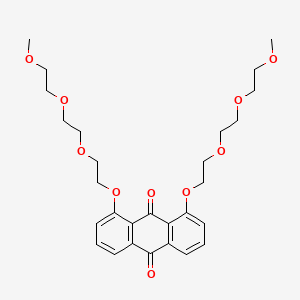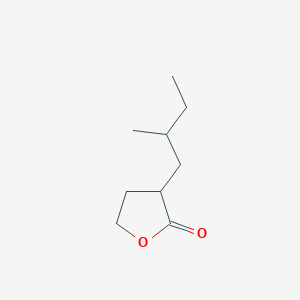
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile: is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including an amino group, an ethylamino group, and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable thioamide precursor, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to consistent production of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for commercial applications.
化学反応の分析
Types of Reactions
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical tool.
作用機序
The mechanism by which 3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Another heterocyclic compound with similar functional groups but different ring structure.
3-Amino-1,2,4-triazole: Contains an amino group and a triazole ring, used in various chemical and biological applications.
5-Amino-3-methylisoxazole: Similar to 3-Amino-5-methylisoxazole but with different substitution patterns.
Uniqueness
3-Amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and potential applications. The presence of both amino and nitrile groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
CAS番号 |
117377-38-5 |
|---|---|
分子式 |
C6H8N4S |
分子量 |
168.22 g/mol |
IUPAC名 |
3-amino-5-(ethylamino)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4S/c1-2-9-6-4(3-7)5(8)10-11-6/h9H,2H2,1H3,(H2,8,10) |
InChIキー |
BEURHOAFQKHNNQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C(=NS1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)


![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)

![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


